REACTION_CXSMILES
|
[CH2:1]([Zn]CC)C.[CH3:6][C:7](=[CH2:15])[CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].ICI.[Cl-].[NH4+]>CCCCCC>[CH3:15][C:7]1([CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:1][CH2:6]1 |f:3.4|
|
Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
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C(C)[Zn]CC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)OCC)=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise
|
Type
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TEMPERATURE
|
Details
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the mixture maintained at -20° for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
the two layers separated
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (3×50 ml.)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with sodium thiosulphate solution (50 ml.) and water (50 ml.)
|
Type
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DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
WASH
|
Details
|
Chromatography on silica, eluting with diethyl ether/hexane mixtures
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)CCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |